molecular formula C9H10N2 B13739433 2-(3-methylanilino)acetonitrile CAS No. 28354-22-5

2-(3-methylanilino)acetonitrile

Cat. No.: B13739433
CAS No.: 28354-22-5
M. Wt: 146.19 g/mol
InChI Key: MOQXGUQHBPOHDN-UHFFFAOYSA-N
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Description

2-(3-methylanilino)acetonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of acetonitrile and aniline, featuring a nitrile group attached to a carbon atom, which is further bonded to a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylanilino)acetonitrile typically involves the reaction of 3-methylaniline with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of 3-methylaniline attacks the carbon atom of chloroacetonitrile, displacing the chlorine atom and forming the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-methylanilino)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-methylanilino)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-methylanilino)acetonitrile depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to a primary amine through the addition of hydrogen atoms. In substitution reactions, the aromatic ring’s electron density is altered, making it more or less reactive towards electrophiles .

Comparison with Similar Compounds

Similar Compounds

    2-(N-methylanilino)-2-phenylsulfanylacetonitrile: Similar structure but with a phenylsulfanyl group instead of a nitrile group.

    3-methylaniline: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    Acetonitrile: A simpler nitrile compound without the aromatic ring.

Uniqueness

2-(3-methylanilino)acetonitrile is unique due to its combination of a nitrile group and a 3-methylphenyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in organic synthesis and various research applications .

Properties

CAS No.

28354-22-5

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-(3-methylanilino)acetonitrile

InChI

InChI=1S/C9H10N2/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7,11H,6H2,1H3

InChI Key

MOQXGUQHBPOHDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCC#N

Origin of Product

United States

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